2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
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Description
“2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives have also displayed potent antibacterial activity . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also shown potent antibacterial activity .
Anti-Oxidative Activity
Benzofuran compounds are known for their anti-oxidative activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Anti-Viral Activity
Benzofuran derivatives have shown anti-viral activities . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .
Synthesis of Other Compounds
2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can be used as a reactant in the synthesis of other complex compounds . For instance, it can be used in the synthesis of perylene-perylenediimide donor-acceptor dyad .
Research in Organic Chemistry
This compound can be used in research related to reactions at the benzylic position . It can undergo free radical bromination, nucleophilic substitution, and oxidation .
properties
IUPAC Name |
2-bromo-5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMPIAHCWBUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=C(O2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one |
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